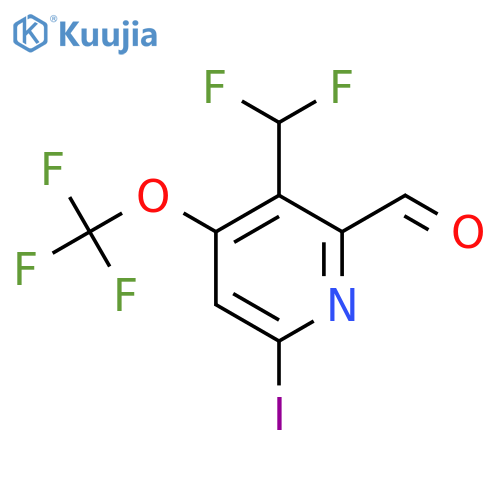

Cas no 1804744-06-6 (3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

1804744-06-6 structure

商品名:3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

CAS番号:1804744-06-6

MF:C8H3F5INO2

メガワット:367.011411905289

CID:4839568

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

-

- インチ: 1S/C8H3F5INO2/c9-7(10)6-3(2-16)15-5(14)1-4(6)17-8(11,12)13/h1-2,7H

- InChIKey: LNFJBIAXQIQVDZ-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C(F)F)C(C=O)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 275

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 3.1

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029086567-1g |

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |

1804744-06-6 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1804744-06-6 (3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量